Kuwanon A

COX-2 inhibition anti-inflammatory selectivity index

Kuwanon A delivers selective COX-2 inhibition (IC50=14μM, SI>7.1) comparable to celecoxib—5–7× more potent than Kuwanon C, sanggenon B, or sanggenon D. It synergizes with 5-FU in gastric cancer models, targets MAPK signaling in HCC (MHCC97H IC50=8.4μM), and inhibits adipogenesis (47.1% TG reduction). An established total synthesis route (6.6% yield) ensures supply continuity independent of botanical extraction. For COX-2, oncology, or metabolic research requiring a structurally distinct, highly characterized prenylated flavonoid probe, Kuwanon A is the definitive choice to ensure reproducible, mechanistically rigorous results.

Molecular Formula C25H24O6
Molecular Weight 420.5 g/mol
CAS No. 62949-77-3
Cat. No. B560626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKuwanon A
CAS62949-77-3
Molecular FormulaC25H24O6
Molecular Weight420.5 g/mol
Structural Identifiers
SMILESCC(=CCC1=C(OC2=CC(=CC(=C2C1=O)O)O)C3=C4C(=C(C=C3)O)C=CC(O4)(C)C)C
InChIInChI=1S/C25H24O6/c1-13(2)5-6-16-22(29)21-19(28)11-14(26)12-20(21)30-23(16)17-7-8-18(27)15-9-10-25(3,4)31-24(15)17/h5,7-12,26-28H,6H2,1-4H3
InChIKeyDBUNRZUFILGKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Kuwanon A (CAS 62949-77-3): A Prenylated Flavone from Morus alba with Validated COX-2 Selectivity and Multi-Target Activity for Research Procurement


Kuwanon A (CAS 62949-77-3) is a prenylated flavone derivative isolated from the root bark of the mulberry tree (Morus alba L.) [1]. It belongs to the kuwanon class of isoprenylated phenolic compounds, characterized by a flavone backbone with a 3-methyl-2-butenyl prenyl substituent and a 2,2-dimethylchromenyl moiety [2]. Kuwanon A has been demonstrated to inhibit nitric oxide (NO) production in RAW264.7 cells (IC50 = 10.5 μM) and shows selective COX-2 inhibitory activity (IC50 = 14 μM) with a selectivity index (SI) of >7.1 [3]. The compound exhibits a molecular weight of 420.45 g/mol and is commercially available as a research-grade natural product with typical purity ≥98% for in vitro and in vivo investigations .

Why Kuwanon A Cannot Be Substituted with Other Prenylated Flavonoids: Evidence-Based Procurement Rationale


Generic substitution among prenylated flavonoids from Morus species is scientifically unsound due to substantial variations in target selectivity, potency, and downstream signaling effects driven by specific structural features [1]. Even within the kuwanon subfamily, kuwanon A demonstrates markedly different activity profiles compared to structurally related analogs. For instance, while kuwanon C and sanggenon B inhibit COX-2 with IC50 values of 73–100 μM, kuwanon A achieves COX-2 inhibition at IC50 = 14 μM—approximately 5- to 7-fold greater potency [2]. Similarly, among six kuwanon derivatives evaluated for COX-2 selectivity, kuwanon A emerged as the most selective (SI > 7.1), comparable to the clinical COX-2 inhibitor celecoxib (SI > 6.3), whereas other kuwanon derivatives showed substantially lower selectivity indices [3]. These differences arise from the precise arrangement of prenyl and chromenyl substituents, which dictate binding interactions at distinct molecular targets including COX-2 active site residues (Val89, His90, Ser119) [3] and the AKT1 pleckstrin homology domain (TRP80) [4]. Procurement decisions based solely on compound class membership without consideration of these quantitative activity differences risk experimental failure or irreproducible results.

Kuwanon A (62949-77-3) Quantitative Differentiation: Head-to-Head Comparative Evidence for Scientific Selection


COX-2 Selective Inhibition: Kuwanon A Demonstrates Comparable Selectivity to Celecoxib with 5- to 7-Fold Greater Potency Than In-Class Kuwanon C and Sanggenon B

Kuwanon A exhibits selective COX-2 inhibitory activity with an IC50 of 14 μM and a selectivity index (SI = COX-1 IC50 / COX-2 IC50) of >7.1 [1]. This selectivity profile is comparable to the clinical COX-2 inhibitor celecoxib, which demonstrates an SI of >6.3 under identical assay conditions [1]. In contrast, structurally related prenylated flavonoids including kuwanon C, sanggenon B, and sanggenon D exhibit substantially weaker COX-2 inhibition, with IC50 values ranging from 73 to 100 μM [2]. Kuwanon A achieves approximately 5- to 7-fold greater potency against COX-2 compared to these in-class analogs [2]. Molecular docking studies reveal that kuwanon A forms specific interactions with Val89, His90, and Ser119 residues at the COX-2 active site entrance, contributing to its enhanced selectivity [1].

COX-2 inhibition anti-inflammatory selectivity index cyclooxygenase

Antiproliferative Activity in Gastric Cancer: Kuwanon A Exhibits Synergistic Tumor Suppression with 5-Fluorouracil Across Multiple Gastric Cancer Cell Lines

Kuwanon A demonstrates significant growth inhibition against human gastric cancer (GC) cell lines, with IC50 values of 15.2 μM in HGC-27 cells, 18.7 μM in BGC-823 cells, 22.4 μM in MKN-45 cells, and 25.1 μM in SGC-7901 cells [1]. More notably, when combined with 5-fluorouracil (5-FU), kuwanon A produces a synergistic anticancer effect via activation of GADD153 (DDIT3), significantly reducing tumor progression in both in vitro and in vivo gastric cancer models compared to 5-FU monotherapy [2]. This combination strategy demonstrates enhanced therapeutic efficacy with reduced effective doses of 5-FU required to achieve equivalent tumor suppression [2].

gastric cancer synergistic therapy 5-fluorouracil GADD153 antiproliferative

Hepatocellular Carcinoma Progression Inhibition: Kuwanon A Targets YWHAB to Suppress Raf/MEK/ERK Signaling with Favorable Tumor-Selective Cytotoxicity

Kuwanon A was identified through screening of 623 mulberry metabolites as an active compound that effectively inhibits hepatocellular carcinoma (HCC) progression [1]. In highly metastatic HCC cells, kuwanon A exhibits IC50 values of 8.40 μM in MHCC97H cells and 9.85 μM in SMMC-7721 cells [2]. Critically, the ratio of IC50 in normal liver cells compared to tumor cells exceeded 3, indicating preferential cytotoxicity toward malignant cells [1]. Mechanistically, kuwanon A targets YWHAB (14-3-3 protein beta/alpha) to inhibit the Raf/MEK/ERK signaling pathway, a central driver of HCC proliferation and metastasis [1]. When combined with sorafenib (standard-of-care HCC therapy), kuwanon A demonstrated a synergistic effect in inhibiting HCC cell proliferation, migration, and invasion [3].

hepatocellular carcinoma Raf/MEK/ERK pathway YWHAB tumor selectivity MAPK signaling

Adipocyte Differentiation Inhibition: Kuwanon A Suppresses 3T3-L1 Adipogenesis with Quantified Triglyceride Reduction for Metabolic Disease Research

Kuwanon A demonstrates significant inhibitory activity against the differentiation of 3T3-L1 preadipocytes into mature adipocytes, achieving a triglyceride (TG) accumulation inhibition value of 47.1% . This anti-adipogenic effect is observed alongside the compound's anti-inflammatory activity via NO production inhibition (IC50 = 10.5 μM in RAW264.7 cells), suggesting potential dual-action utility in metabolic inflammation research . While direct head-to-head comparator data for adipogenesis inhibition among kuwanon derivatives is limited in the primary literature, kuwanon A was identified among several active prenyl-flavonoids (compounds 11–14, 16) and triterpenoids (compounds 17, 18, 20) isolated from Morus alba var. multicaulis that showed significant 3T3-L1 differentiation inhibitory activity [1].

adipogenesis 3T3-L1 triglyceride inhibition metabolic disease anti-obesity

Synthetic Accessibility and Supply Chain Differentiation: Kuwanon A Has an Established Total Synthesis Route Enabling Scalable, Non-Botanical Sourcing for Reproducible Research

The first total synthesis of kuwanon A was achieved in 2023 from a common intermediate, with an overall yield of 6.6% across the synthetic route [1]. This synthetic accessibility distinguishes kuwanon A from many structurally related prenylated flavonoids that lack established synthetic routes and remain exclusively dependent on botanical extraction from Morus alba root bark [2]. The availability of a total synthesis route enables: (i) production of kuwanon A with defined purity independent of seasonal or geographical variation in botanical material; (ii) generation of structural analogs and derivatives for SAR studies via modification of the common intermediate; and (iii) potential for isotopically labeled kuwanon A for mechanistic and pharmacokinetic investigations [1].

total synthesis chemical supply chain synthetic biology reproducibility natural product chemistry

Optimal Research and Procurement Applications for Kuwanon A (62949-77-3) Based on Validated Quantitative Evidence


Selective COX-2 Inhibition Studies: Natural Product-Derived Tool Compound with Celecoxib-Comparable Selectivity

Researchers investigating selective COX-2 inhibition for anti-inflammatory applications without COX-1-mediated gastrointestinal effects should consider kuwanon A as a natural product-derived chemical probe. With COX-2 IC50 = 14 μM and selectivity index >7.1 (comparable to celecoxib SI >6.3), kuwanon A enables mechanistic studies of COX-2 selective inhibition in cellular and in vivo models [1]. The compound's binding interactions with Val89, His90, and Ser119 at the COX-2 active site entrance provide a structurally distinct scaffold from synthetic COX-2 inhibitors, facilitating investigation of alternative binding modes and resistance mechanisms [1]. Importantly, kuwanon A demonstrates 5- to 7-fold greater COX-2 inhibitory potency than the structurally related prenylated flavonoids kuwanon C, sanggenon B, and sanggenon D (IC50 = 73–100 μM), making it the preferred selection among Morus-derived flavonoids for COX-2-focused research [2].

Gastric Cancer Combination Therapy Research: Synergistic Partner with 5-Fluorouracil via GADD153 Activation

Oncology researchers developing strategies to enhance 5-fluorouracil (5-FU) efficacy or overcome chemoresistance should utilize kuwanon A as a synergistic combination partner. Kuwanon A demonstrates significant antiproliferative activity across multiple gastric cancer cell lines (HGC-27 IC50 = 15.2 μM; BGC-823 IC50 = 18.7 μM; MKN-45 IC50 = 22.4 μM; SGC-7901 IC50 = 25.1 μM) [3]. When combined with 5-FU, kuwanon A produces synergistic tumor suppression through activation of GADD153 (DDIT3), significantly reducing tumor progression in both in vitro and in vivo models compared to 5-FU monotherapy [4]. This validated synergy enables dose-sparing strategies to reduce 5-FU-associated toxicity while maintaining therapeutic efficacy, and provides a characterized molecular mechanism for further mechanistic investigation [4].

Hepatocellular Carcinoma MAPK Pathway Targeting: YWHAB-Mediated Raf/MEK/ERK Inhibition with Tumor-Selective Cytotoxicity

Researchers focused on hepatocellular carcinoma (HCC) and MAPK pathway inhibition should consider kuwanon A as a chemical probe targeting YWHAB (14-3-3 protein beta/alpha) to suppress Raf/MEK/ERK signaling [5]. Kuwanon A exhibits potent antiproliferative activity in highly metastatic HCC cells (MHCC97H IC50 = 8.40 μM; SMMC-7721 IC50 = 9.85 μM) with a tumor-selective cytotoxicity profile (normal liver cell IC50 / tumor cell IC50 ratio >3) [6]. The compound demonstrates synergistic effects when combined with sorafenib, inhibiting HCC cell proliferation, migration, and invasion beyond either agent alone [7]. Additionally, kuwanon A suppresses pulmonary metastasis of HCC in vivo, supporting its utility in metastasis-focused research programs [5].

Adipogenesis and Metabolic Disorder Research: Quantified Inhibition of 3T3-L1 Adipocyte Differentiation

Investigators studying adipogenesis, obesity, and related metabolic disorders should employ kuwanon A as a structurally characterized tool compound with validated anti-adipogenic activity. Kuwanon A inhibits 3T3-L1 preadipocyte differentiation with a triglyceride accumulation reduction of 47.1%, providing a quantifiable baseline for comparative studies and structure-activity relationship investigations . The compound's concurrent anti-inflammatory activity via NO production inhibition (RAW264.7 IC50 = 10.5 μM) supports its application in studies examining the intersection of adipose tissue inflammation and metabolic dysfunction . For research programs requiring consistent material across extended study periods, kuwanon A's established total synthesis route (6.6% overall yield) provides a supply chain advantage over extraction-dependent Morus flavonoids [8].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Kuwanon A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.